
5-(6-Aminopurin-9-yl)-2-(azidomethyl)oxolan-3-ol
Overview
Description
5-(6-Aminopurin-9-yl)-2-(azidomethyl)oxolan-3-ol, commonly known as APO, is a novel nucleoside analogue that has attracted significant attention in the scientific community due to its potential applications in cancer treatment. APO is a prodrug that is activated by cellular kinases to form the active metabolite, 5-(6-Aminopurin-9-yl)-2-hydroxymethyl-oxolan-3-ol (APM), which inhibits DNA synthesis and induces apoptosis in cancer cells.
Mechanism of Action
The mechanism of action of APO involves the activation of cellular kinases to form the active metabolite, 5-(6-Aminopurin-9-yl)-2-(azidomethyl)oxolan-3-ol. 5-(6-Aminopurin-9-yl)-2-(azidomethyl)oxolan-3-ol inhibits DNA synthesis by incorporating into the DNA molecule and preventing the addition of new nucleotides. This results in DNA damage and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
APO has been shown to exhibit potent antitumor activity in vitro and in vivo. Several studies have demonstrated that APO inhibits tumor growth and induces apoptosis in cancer cells. APO has also been shown to exhibit low toxicity and high selectivity towards cancer cells, making it a promising candidate for cancer therapy.
Advantages and Limitations for Lab Experiments
APO has several advantages for lab experiments, including its high purity and yield, low toxicity, and potent antitumor activity. However, APO also has some limitations, including its limited solubility in water and its potential instability in biological fluids.
Future Directions
There are several future directions for APO research, including the development of new synthesis methods to improve yield and purity, the investigation of APO's potential applications in combination with other anticancer agents, and the exploration of APO's potential applications in other diseases, such as viral infections. Additionally, further studies are needed to elucidate the mechanism of action of APO and to determine its potential side effects and toxicity in vivo.
Conclusion
In conclusion, APO is a novel nucleoside analogue that exhibits potent antitumor activity and has attracted significant attention in the scientific community due to its potential applications in cancer treatment. APO has been synthesized with high purity and yield, and several studies have demonstrated its potent antitumor activity in vitro and in vivo. Further research is needed to elucidate the mechanism of action of APO and to determine its potential applications in other diseases.
Scientific Research Applications
APO has been extensively studied for its potential applications in cancer treatment. Several studies have demonstrated that APO exhibits potent antitumor activity against a variety of cancer cell lines, including breast cancer, lung cancer, and leukemia. APO has been shown to inhibit DNA synthesis and induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.
properties
IUPAC Name |
5-(6-aminopurin-9-yl)-2-(azidomethyl)oxolan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N8O2/c11-9-8-10(14-3-13-9)18(4-15-8)7-1-5(19)6(20-7)2-16-17-12/h3-7,19H,1-2H2,(H2,11,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCTRYQSKALFXJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CN=[N+]=[N-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30962369 | |
| Record name | 9-(5-Azido-2,5-dideoxypentofuranosyl)-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30962369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(6-Aminopurin-9-yl)-2-(azidomethyl)oxolan-3-ol | |
CAS RN |
42204-43-3 | |
| Record name | NSC119843 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119843 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-(5-Azido-2,5-dideoxypentofuranosyl)-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30962369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



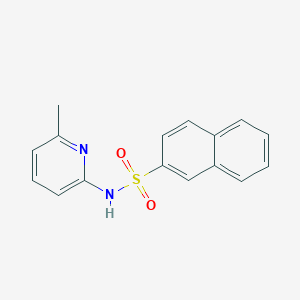

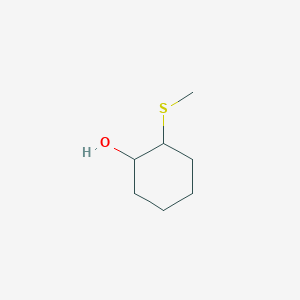
![1-Propanamine, N,N-dimethyl-3-[4-(3-phenyl-5-isoxazolyl)phenoxy]-](/img/structure/B3052457.png)
![1-Butanol, 4,4'-[1,4-butanediylbis(oxy)]bis-](/img/structure/B3052459.png)
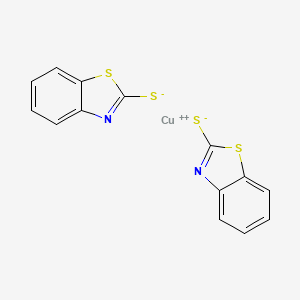

![2-[5-(4-Bromophenyl)-1H-pyrazol-3-YL]phenol](/img/structure/B3052463.png)
![(2-Methoxybenzyl)[2-(trifluoromethyl)benzyl]amine](/img/structure/B3052465.png)
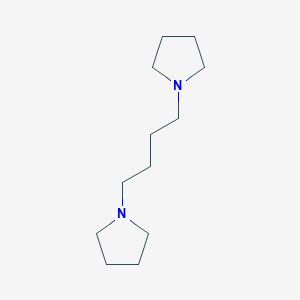
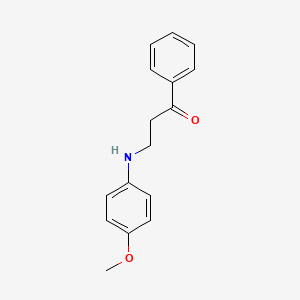
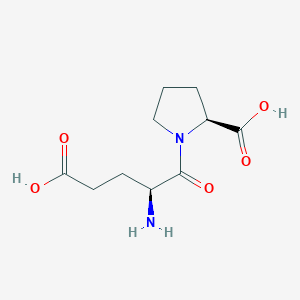
![4-[(Carbamoylimino)amino]benzoic acid](/img/structure/B3052472.png)
